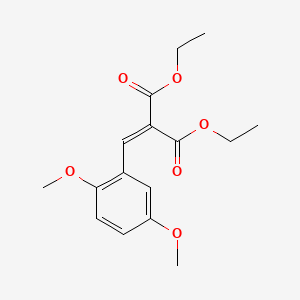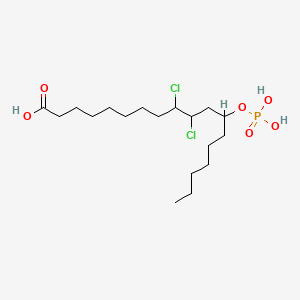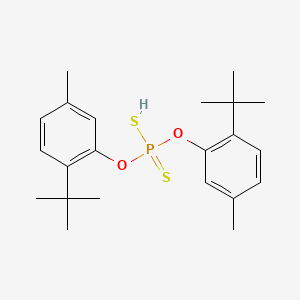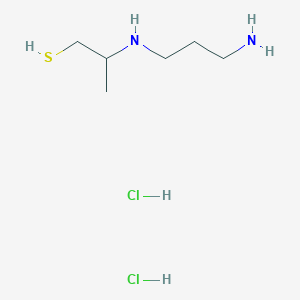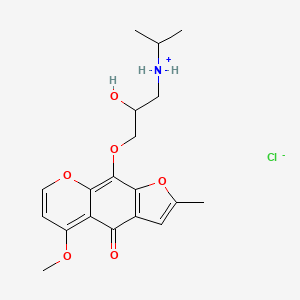
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of furobenzopyran and benzopyranone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core.
Introduction of Functional Groups: The hydroxyl, isopropylamino, and methoxy groups are introduced through a series of substitution reactions, often using reagents such as alkyl halides and amines.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, amines, acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Modulating the expression of genes involved in various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl-2-g
Uniqueness
The uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
55218-91-2 |
|---|---|
Molekularformel |
C19H24ClNO6 |
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
[2-hydroxy-3-(5-methoxy-2-methyl-4-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C19H23NO6.ClH/c1-10(2)20-8-12(21)9-25-19-17-13(7-11(3)26-17)16(22)15-14(23-4)5-6-24-18(15)19;/h5-7,10,12,20-21H,8-9H2,1-4H3;1H |
InChI-Schlüssel |
OSLFBSQMMORMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C(=C3C(=C(C=CO3)OC)C2=O)OCC(C[NH2+]C(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


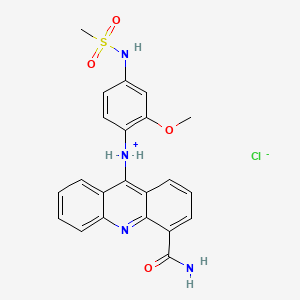
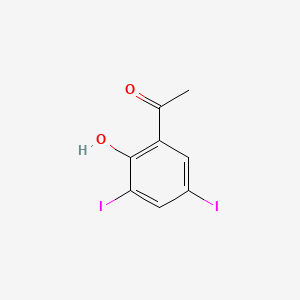
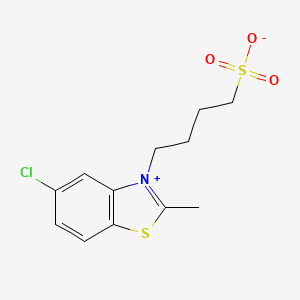
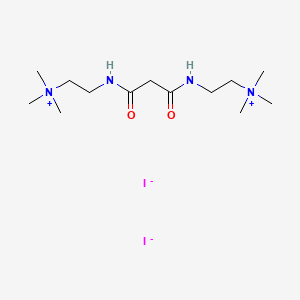
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
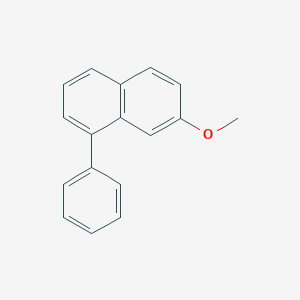
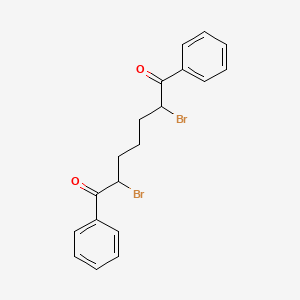
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

